

# NVP018 Safety Profile: A Comparative Analysis with Competing Cyclophilin Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the safety profile of **NVP018** (also known as NV556), a novel sanglifehrin-based cyclophilin inhibitor, against other cyclophilin inhibitors that have undergone clinical development. Due to the limited availability of public clinical trial data for **NVP018**, this comparison primarily relies on its preclinical safety profile alongside published clinical safety data for its competitors.

## **Executive Summary**

**NVP018** has demonstrated a favorable safety profile in extensive preclinical studies.[1] However, a direct comparison with other cyclophilin inhibitors is challenging due to the absence of publicly available clinical trial safety data for **NVP018**. In contrast, clinical trial data for competitors such as Alisporivir (Debio-025), SCY-635, and Rencofilstat (CRV431) provide a clearer, albeit varied, picture of their safety in human subjects. This guide summarizes the available data to aid researchers in understanding the potential safety landscape of this class of inhibitors.

## **Comparative Safety Data**

The following table summarizes the available safety data for **NVP018** and its key competitors. It is crucial to note the differing stages of development and the nature of the available data (preclinical vs. clinical).



| Inhibitor               | Development Stage (as of available data) | Key Safety Findings                                                                                                                                                                                     |
|-------------------------|------------------------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| NVP018 (NV556)          | Preclinical                              | Consistently described as having a "positive" and "excellent" safety and pharmacokinetic profile in preclinical development.[1] Well-tolerated in mouse models of non-alcoholic steatohepatitis (NASH). |
| Alisporivir (Debio-025) | Phase III                                | Most common adverse events include hyperbilirubinemia, neutropenia, anemia, and thrombocytopenia. Serious adverse events, including pancreatitis, were reported in some trials.                         |
| SCY-635                 | Phase Ib                                 | No dose-limiting clinical or laboratory toxicities were identified in a 15-day monotherapy study in adults with chronic HCV genotype 1 infection.                                                       |
| Rencofilstat (CRV431)   | Phase IIb                                | Generally safe and well-tolerated in Phase 1 and Phase 2a studies in healthy volunteers and NASH patients. No serious adverse events were reported in the Phase 2a AMBITION trial.                      |

## **Signaling Pathway and Experimental Workflow**

To visually represent the context of this comparison, the following diagrams illustrate the general mechanism of action of cyclophilin inhibitors and a typical workflow for assessing drug



safety in clinical trials.



Click to download full resolution via product page

Caption: General mechanism of action for cyclophilin inhibitors. (Within 100 characters)





Click to download full resolution via product page

**Caption:** A simplified workflow for clinical trial safety assessment. (Within 100 characters)



## **Detailed Experimental Protocols**

Below are summaries of the methodologies used in the clinical trials of the competitor inhibitors, focusing on their safety assessment protocols.

## Rencofilstat (CRV431) - AMBITION Phase 2a Trial (NCT04480710)

- Study Design: A multi-center, randomized, single-blind, placebo-controlled study.
- Participant Population: 49 adults with presumed non-alcoholic steatohepatitis (NASH) with F2/F3 fibrosis.
- Dosing: Participants received either 75 mg or 225 mg of Rencofilstat, or a placebo, orally once daily for 28 days.
- Primary Safety Endpoints: The primary outcomes of the study were the evaluation of safety and tolerability.
- Safety Monitoring: Included monitoring of treatment-emergent adverse events (TEAEs), serious adverse events (SAEs), physical examinations, vital signs, electrocardiograms (ECGs), and clinical laboratory assessments (hematology, blood chemistry, and urinalysis) at baseline and weekly for four weeks.[2] A data safety monitoring board reviewed safety and pharmacokinetic data before dose escalation.[2]

### **SCY-635 - Phase 1b Trial (NCT01290965)**

- Study Design: A randomized, double-blind, placebo-controlled, multi-dose escalation study.
- Participant Population: 20 adults with chronic hepatitis C virus (HCV) genotype 1 infection.
- Dosing: Participants were randomized to receive oral doses of 100 mg, 200 mg, or 300 mg of SCY-635 three times daily for 15 days.
- Primary Safety Endpoints: To evaluate the safety and pharmacokinetics of the treatment.
- Safety Monitoring: Safety assessments included the monitoring of clinical and laboratory toxicities. Specific parameters included physical examinations, vital signs, ECGs, and





comprehensive laboratory tests.

## Alisporivir (Debio-025) - ESSENTIAL II Phase 3 Trial (NCT01318694)

- Study Design: A double-blind, randomized, placebo-controlled Phase 3 study.
- Participant Population: Treatment-naïve patients with chronic HCV genotype 1 infection.
- Dosing: Alisporivir was administered in combination with peginterferon-α2a and ribavirin (PR).
- Primary Safety Endpoints: Evaluation of the overall safety and tolerability of the combination therapy.
- Safety Monitoring: Comprehensive safety monitoring included the recording of all adverse
  events (AEs) and serious adverse events (SAEs). Laboratory monitoring focused on
  hematology (e.g., neutropenia, anemia, thrombocytopenia) and clinical chemistry (e.g.,
  bilirubin levels).

### Conclusion

While preclinical data for **NVP018** (NV556) are promising, suggesting a favorable safety profile, the lack of clinical trial data makes a definitive comparison with other cyclophilin inhibitors challenging. The available clinical data for Alisporivir, SCY-635, and Rencofilstat highlight a range of safety profiles within this class of drugs, from the generally well-tolerated Rencofilstat and SCY-635 to Alisporivir, which is associated with a higher incidence of specific adverse events. As more data on **NVP018** becomes available from its clinical development program, a more direct and comprehensive safety benchmark will be possible. Researchers and drug development professionals should consider the distinct safety profiles of these inhibitors when evaluating their therapeutic potential.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. fiercebiotech.com [fiercebiotech.com]
- 2. NeuroVive Acquires Highly Potent, Novel Cyclophilin Inhibitors From Biotica [prnewswire.com]
- To cite this document: BenchChem. [NVP018 Safety Profile: A Comparative Analysis with Competing Cyclophilin Inhibitors]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b609685#benchmarking-nvp018-s-safety-profile-against-other-inhibitors]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com